molecular formula C7H11N B3323474 2-Azaspiro[3.4]oct-6-ene CAS No. 1638766-90-1

2-Azaspiro[3.4]oct-6-ene

Cat. No.: B3323474
CAS No.: 1638766-90-1
M. Wt: 109.17
InChI Key: BFMYMAQNEGMNSG-UHFFFAOYSA-N
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Description

Significance of Spirocyclic Systems in Organic Chemistry

The inherent three-dimensionality of spirocycles allows for a more precise spatial orientation of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets. This "escape from flatland" is a significant departure from the predominantly two-dimensional structures of many traditional scaffolds. The rigid framework of spirocycles also reduces the entropic penalty upon binding to a target, potentially increasing potency. From a synthetic standpoint, the construction of spirocyclic systems presents unique challenges and opportunities, driving the development of innovative chemical methodologies.

Importance of Nitrogen-Containing Spirocycles in Contemporary Synthesis

The incorporation of nitrogen atoms into spirocyclic frameworks, creating spirocyclic azacycles, further enhances their utility. Nitrogen atoms can act as hydrogen bond donors or acceptors, introduce basicity, and serve as points for further functionalization, all of which are critical features in modulating the physicochemical and pharmacokinetic properties of a molecule. Spiro-azacycles are prevalent in a wide array of bioactive natural products and have been successfully integrated into numerous clinical drug candidates, highlighting their importance in modern drug discovery.

Overview of the 2-Azaspiro[3.4]oct-6-ene Structural Motif and Related Scaffolds

The this compound scaffold features a four-membered azetidine (B1206935) ring fused to a five-membered cyclopentene (B43876) ring at a quaternary carbon center. This specific arrangement combines the conformational constraints of the azetidine ring with the reactivity of the cyclopentene double bond. While detailed research specifically on the parent this compound is emerging, the broader class of azaspiro[3.4]octanes has been explored. For instance, derivatives of the saturated 2-azaspiro[3.4]octane have been investigated as M4 muscarinic acetylcholine (B1216132) receptor agonists, indicating the potential biological relevance of this core structure. google.com

The synthesis of related scaffolds often involves multi-step sequences. For example, the saturated analog, 2-azaspiro[3.4]octane, has been synthesized through several routes, including the annulation of a cyclopentane (B165970) ring onto an azetidine precursor or vice versa. rsc.org One documented approach to a derivative, tert-butyl 7-(((trifluoromethyl)sulfonyl)oxy)-5-oxa-2-azaspiro[3.4]oct-6-ene-2-carboxylate, starts from t-butyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate, showcasing a method to introduce the endocyclic double bond. nih.gov

Table 1: Physicochemical Properties of the Related Saturated Scaffold: 2-Azaspiro[3.4]octane

PropertyValueSource
Molecular FormulaC₇H₁₃NPubChem
Molecular Weight111.18 g/mol PubChem nih.gov
XLogP3-AA1.3PubChem nih.gov
Hydrogen Bond Donor Count1PubChem nih.gov
Hydrogen Bond Acceptor Count1PubChem nih.gov
Rotatable Bond Count0PubChem nih.gov

This data pertains to the saturated analog, 2-azaspiro[3.4]octane, as comprehensive experimental data for the unsaturated this compound is not widely published.

Research Gaps and Future Perspectives for this compound

While the synthesis of the saturated 2-azaspiro[3.4]octane and some of its oxa-analogs has been reported, there is a noticeable gap in the literature regarding the parent this compound. rsc.org The development of efficient and scalable synthetic routes to this specific unsaturated scaffold is a key area for future research. The presence of the double bond offers a valuable handle for further chemical transformations, such as hydrogenation, epoxidation, dihydroxylation, or metathesis reactions, which could lead to a diverse range of novel derivatives.

The commercial availability of derivatives like tert-butyl this compound-2-carboxylate and its corresponding boronic acid pinacol (B44631) ester suggests that the scaffold is gaining traction as a building block in discovery chemistry. accelachem.comchemicalbook.com Future research will likely focus on exploring the utility of this compound and its derivatives in medicinal chemistry, particularly in the synthesis of compound libraries for high-throughput screening. The unique conformational properties and the potential for diverse functionalization make this compound a promising scaffold for the development of new therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-azaspiro[3.4]oct-6-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N/c1-2-4-7(3-1)5-8-6-7/h1-2,8H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFMYMAQNEGMNSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC12CNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

109.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 Azaspiro 3.4 Oct 6 Ene

Historical Context of Spiro[3.4]octane Core Synthesis Relevant to Azacycles

While the synthesis of spirocyclic compounds has been a subject of chemical investigation for over a century, their application in medicinal chemistry has seen a significant surge in the last two decades. Early synthetic efforts were often focused on carbocyclic spiro systems, with the introduction of heteroatoms, particularly nitrogen, representing a later and more challenging development. The inherent ring strain and the need for precise control over stereochemistry in the spiro[3.4]octane system presented formidable hurdles to early synthetic chemists.

The development of synthetic routes to azaspirocycles has been intrinsically linked to the broader advancements in heterocyclic chemistry. Initial approaches often relied on multi-step sequences with harsh reaction conditions and limited substrate scope. However, the increasing demand for structurally novel and diverse small molecules for drug discovery programs has catalyzed the invention of more sophisticated and efficient synthetic methods. The evolution of techniques such as intramolecular cyclizations and cycloaddition reactions has been pivotal in providing access to complex azaspirocyclic cores like 2-azaspiro[3.4]octane.

Ring-Forming Strategies for the 2-Azaspiro[3.4]oct-6-ene Core

The construction of the this compound core can be broadly categorized into two main strategies: intramolecular cyclization of a pre-functionalized acyclic precursor and intermolecular annulation reactions where two or more components assemble to form the bicyclic system.

Intramolecular Cyclization Approaches

Intramolecular strategies are powerful tools for the synthesis of cyclic molecules as they can offer high levels of regio- and stereocontrol. These approaches involve the formation of a key bond to close a ring from a suitably designed linear substrate.

Radical cyclizations have emerged as a versatile method for the construction of carbon-carbon and carbon-heteroatom bonds. These reactions are often initiated by the generation of a radical species which then undergoes an intramolecular addition to an unsaturated moiety. While specific examples for the direct synthesis of this compound via radical cyclization are not extensively documented, the principles can be illustrated through the synthesis of related azaspirocyclic systems. For instance, the synthesis of 1-azaspiro[4.4]nonane derivatives has been achieved through a domino radical bicyclization process. This reaction proceeds through the formation of an aryl radical, which undergoes a 5-exo-trig cyclization onto an imine, followed by a subsequent cyclization of the resulting aminyl radical onto a tethered alkene.

A representative example of this methodology is the tin-mediated radical cyclization of an unsaturated halo-precursor. The reaction is typically initiated with azobisisobutyronitrile (AIBN) and utilizes a tin hydride reagent to propagate the radical chain.

EntryPrecursorRadical InitiatorReagentSolventTemp (°C)ProductYield (%)
1Substituted bromoalkeneAIBNBu3SnHCyclohexane (B81311)801-Azaspiro[4.4]nonane derivative65
2Substituted iodoalkeneAIBNBu3SnHToluene1101-Azaspiro[4.4]nonane derivative72

Transition metal catalysis has revolutionized organic synthesis, and its application in the formation of azaspirocycles is a testament to its power. rsc.orgnih.gov Palladium-catalyzed reactions, in particular, have been widely employed for the construction of nitrogen-containing heterocycles. These reactions often involve the oxidative addition of a metal to a substrate, followed by an intramolecular insertion and reductive elimination sequence.

While a direct metal-catalyzed intramolecular annulation to form this compound is not prominently featured in the literature, related transformations highlight the potential of this approach. For example, palladium-catalyzed intramolecular C-H amination has been utilized to synthesize functionalized azetidines, which constitute one of the rings in the target spirocycle. This type of reaction demonstrates the feasibility of forming the strained four-membered ring through a metal-mediated process.

EntryCatalystLigandOxidantSolventTemp (°C)ProductYield (%)
1Pd(OAc)2PPh3O2Toluene100Azetidine (B1206935) derivative85
2PdCl2(dppf)-AgOAcDMF120Azetidine derivative78

Nitrenium ions are highly reactive intermediates that can undergo a variety of transformations, including intramolecular cyclizations. nih.govnih.gov The generation of a nitrenium ion from a suitable precursor, such as an N-acyloxy- or N-alkoxy-N-chloroamine, can trigger a cyclization event onto a tethered π-nucleophile, such as an alkene or an aromatic ring, to form a new heterocyclic ring. nih.govnih.gov This methodology has been successfully applied to the synthesis of various azaspirocycles. nih.govnih.govresearchgate.net

The application of this strategy to form the 2-azaspiro[3.4]octane core would involve the cyclization of a nitrenium ion generated from a cyclopentene-containing precursor. The regioselectivity of the cyclization would be crucial in selectively forming the desired four-membered azetidine ring.

EntryPrecursorReagentSolventTemp (°C)ProductYield (%)
1N-alkoxy-N-chloroamineAg+CH3CN25Azaspirocycle75
2N-acyloxysulfonamideH+CH2Cl20Azaspirocycle68

Intermolecular Annulation Reactions

Intermolecular annulation reactions offer a convergent approach to the synthesis of spirocycles, where the two rings are formed in a single or a few steps from separate starting materials. These methods can be highly efficient in building molecular complexity.

A notable and direct approach to the 2-azaspiro[3.4]octane core has been reported, outlining three successful synthetic routes. Current time information in Le Flore County, US.rsc.org One of these routes involves the annulation of the cyclopentane (B165970) ring, while the other two focus on the annulation of the four-membered azetidine ring. Current time information in Le Flore County, US.rsc.org These strategies utilize readily available starting materials and proceed through conventional chemical transformations. Current time information in Le Flore County, US.rsc.org

Another powerful intermolecular approach is the [3+2] cycloaddition reaction. nih.gov This method involves the reaction of a three-atom component with a two-atom component to form a five-membered ring. In the context of azaspirocycle synthesis, an azomethine ylide can serve as the three-atom component, reacting with an appropriate dipolarophile. For instance, the synthesis of 6-benzyl-2,6-diazaspiro[3.4]octane has been achieved through a [3+2] cycloaddition, showcasing the utility of this method for constructing the spiro[3.4]octane framework. researchgate.net

EntryReactant 1Reactant 2Catalyst/ReagentSolventTemp (°C)ProductYield (%)
1Cyclopentanone derivativeAmino acid derivative-Toluene1102-Azaspiro[3.4]octane55
2Azetidine derivativeAlkene derivativeLewis AcidCH2Cl2252-Azaspiro[3.4]octane62
3Azomethine ylide precursorMethylene (B1212753) cyclopropaneAgOAcToluene802,6-Diazaspiro[3.4]octane70

Cascade and Tandem Reactions for Spiroazacycle Formation

Cascade reactions, also known as tandem or domino reactions, represent a highly efficient strategy in organic synthesis, allowing for the construction of complex molecules in a single operation from simple starting materials. These processes are characterized by their atom economy and reduction of waste, time, and labor. In the context of spiroazacycle synthesis, including derivatives of this compound, cascade reactions offer a powerful approach to assemble the intricate spirocyclic framework.

One notable example involves a nucleophilic catalysis strategy for constructing a bicyclic ring system. This can be conceptualized through the conjugate addition of a ketone enolate to an acetylenic ketone, which forms a cyclohexane ring, followed by a 6π-electrocyclization of the resulting dienone to generate a pyran ring. 20.210.105 While not directly yielding this compound, this illustrates the principles of cascade reactions in forming cyclic systems. A key step in such a sequence can be the initial formation of an enolate, which then participates in a conjugate addition to a proximal triple bond, establishing a new ring. 20.210.105 Subsequent cyclization can then furnish the target polycyclic architecture. 20.210.105

Another relevant strategy is the tandem Knoevenagel-Michael reaction, which has been utilized in the one-pot synthesis of spiro compounds. researchgate.net This type of reaction typically involves the initial condensation of an active methylene compound with an aldehyde or ketone (Knoevenagel condensation), followed by the conjugate addition (Michael reaction) of a nucleophile to the newly formed electron-deficient alkene. Such sequences can be adapted to create spirocyclic systems by carefully choosing substrates that incorporate both the nucleophile and the electrophile within the same molecule or by using a multicomponent approach.

Furthermore, multicatalytic tandem reactions, such as the Morita–Baylis–Hillman–Michael reaction, have been developed for the asymmetric synthesis of complex oxa-spirocyclic scaffolds. rsc.org This demonstrates the potential for creating stereochemically defined spirocenters through cascade processes. The development of such reactions for the specific synthesis of this compound would be a significant advancement in the field.

Olefin Metathesis Strategies for Spirocycle Formation

Olefin metathesis is a powerful carbon-carbon double bond forming reaction that has revolutionized the synthesis of cyclic and acyclic molecules. wikipedia.org This reaction, catalyzed by transition metal complexes, particularly those based on ruthenium and molybdenum, involves the redistribution of alkene fragments. wikipedia.org For the formation of spirocycles like this compound, several olefin metathesis strategies are particularly relevant.

Ring-Closing Metathesis (RCM) is an intramolecular reaction of a diene to form a cyclic alkene and a small volatile alkene, such as ethylene, which drives the reaction forward. organic-chemistry.orgmedwinpublishers.com This strategy is widely used for the synthesis of 5- to 30-membered rings. organic-chemistry.org In the context of this compound synthesis, RCM would involve a precursor containing two terminal double bonds positioned to form the five-membered ring of the spirocycle.

The general mechanism, as proposed by Chauvin, involves the formation of a metallacyclobutane intermediate through the [2+2] cycloaddition of an alkene to the metal alkylidene catalyst. wikipedia.orgorganic-chemistry.org This intermediate can then undergo a retro-[2+2] cycloaddition to either regenerate the starting materials or form a new alkene and a new metal alkylidene. wikipedia.org For RCM to be successful, the intramolecular reaction must be favored over intermolecular reactions, which is often achieved by using dilute conditions.

Modern ruthenium-based catalysts, such as the Grubbs and Hoveyda-Grubbs catalysts, are particularly effective for RCM due to their high functional group tolerance and stability. organic-chemistry.orgnih.gov The choice of catalyst can influence the efficiency and stereoselectivity of the ring-closing step. beilstein-journals.org

Cross-Metathesis (CM) is an intermolecular reaction between two different alkenes. organic-chemistry.org This strategy can be employed to synthesize precursors for RCM or to introduce functionality into a pre-existing spirocyclic framework. A concise synthesis of spiropyrrolidines has been reported using a ruthenium-alkylidene catalyzed cross-metathesis reaction of enantiopure N-protected allylglycine with methylenecycloalkanes. andrearobinsongroup.com The resulting alkene intermediate can then undergo a tandem acid-catalyzed cyclization to form the spiropyrrolidine. andrearobinsongroup.com

Ring-Opening Metathesis (ROM) is a key part of Ring-Opening Metathesis Polymerization (ROMP), but it can also be used in tandem with RCM for the synthesis of complex cyclic structures. mdpi.comresearchgate.net A tandem Ring-Opening/Ring-Closing Metathesis (ROM/RCM) approach can be envisioned where a strained cyclic olefin undergoes ring-opening, and the resulting intermediate diene then undergoes RCM to form the desired spirocycle. For instance, a sequential intermolecular furan (B31954) Diels-Alder reaction followed by a metathesis-based reorganization has been used to access spiro-fused furanone cores. mdpi.comresearchgate.net This strategy highlights the versatility of metathesis reactions in rearranging molecular frameworks to create complex architectures.

Stereoselective and Asymmetric Synthesis of this compound Derivatives

The synthesis of enantiomerically pure spirocyclic compounds is of great importance due to their prevalence in biologically active molecules. Stereoselective and asymmetric methods are employed to control the three-dimensional arrangement of atoms at the spirocenter.

Chiral Auxiliary-Mediated Strategies

A common approach to asymmetric synthesis involves the use of chiral auxiliaries. sigmaaldrich.com A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereochemistry is established, the auxiliary is removed.

In the synthesis of this compound derivatives, a chiral auxiliary could be attached to the nitrogen atom of the azetidine precursor. This auxiliary would then control the facial selectivity of a key bond-forming reaction, such as a cycloaddition or an alkylation, to create the spirocenter with a specific configuration. For example, pseudoephedrine is a practical chiral auxiliary that has been used in various asymmetric syntheses. semanticscholar.org Oxazolidinone derivatives are another class of widely used chiral auxiliaries. sigmaaldrich.com The choice of auxiliary and the specific reaction conditions are crucial for achieving high diastereoselectivity.

Asymmetric Catalytic Routes

Asymmetric catalysis offers a more efficient and atom-economical approach to enantioselective synthesis compared to the use of stoichiometric chiral auxiliaries. nih.gov In this strategy, a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product.

For the synthesis of this compound derivatives, several asymmetric catalytic methods could be envisioned. For instance, a catalytic asymmetric cycloaddition reaction could be employed to construct the spirocyclic core. Transition metal catalysts with chiral ligands are often used to control the stereochemistry of such reactions.

An enzymatic approach has been demonstrated for the stereodivergent synthesis of azaspiro[2.y]alkanes through the cyclopropanation of unsaturated exocyclic N-heterocycles. nih.govchemrxiv.org This biocatalytic method utilizes engineered protoglobin-based enzymes and provides access to various azaspiroalkanes in high yield and with excellent diastereoselectivity and enantioselectivity. nih.govchemrxiv.org While this specific example focuses on azaspiro[2.y]alkanes, it highlights the potential of biocatalysis for the asymmetric synthesis of other spiroazacycles.

Organocatalytic Asymmetric Syntheses

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative for the construction of chiral molecules. While specific organocatalytic routes to this compound are still an evolving area of research, the principles of this approach have been successfully applied to the synthesis of related spirocyclic structures. These reactions often involve the use of chiral amines, such as proline and its derivatives, to catalyze cascade reactions that build the spirocyclic core with high enantioselectivity. For instance, organocatalytic cascade reactions involving Michael additions and subsequent aldol (B89426) cyclizations have been effectively employed in the synthesis of complex spirocyclohexane oxindoles, demonstrating the potential of this strategy for constructing spiro systems with multiple stereocenters in high yields and with excellent enantioselectivities (often exceeding 99% ee). nih.gov The development of three-component cascade reactions, catalyzed by quinidine-derived squaramides, has also proven effective for the enantioselective synthesis of complex spirooxindoles, showcasing the versatility of organocatalysis in building intricate molecular architectures. nih.gov

Transition Metal-Catalyzed Asymmetric Syntheses

Transition metal catalysis provides a versatile and efficient platform for the asymmetric synthesis of complex molecules, including spirocyclic amines. These methods often exhibit high atom economy and functional group tolerance. While direct transition metal-catalyzed asymmetric syntheses of this compound are not extensively documented in publicly available literature, related transformations highlight the potential of this approach. For example, the synthesis of 1-phenyl-2-azaspiro[3.4]octane has been achieved from chiral N-tert-butanesulfinyl imines and ethyl cyclopentanecarboxylate, showcasing a strategy for constructing the azaspiro[3.4]octane core. beilstein-journals.org

Furthermore, transition metal-catalyzed asymmetric reduction of prochiral ketones is a well-established method for generating chiral alcohols, which can be key intermediates in the synthesis of spirocyclic compounds. Catalysts based on iron, manganese, ruthenium, copper, rhodium, and iridium have been successfully employed for the asymmetric reduction of 2-pyridine ketones, yielding enantiopure chiral alcohols that are valuable precursors for pharmaceuticals and chiral ligands. researchgate.net The application of such catalytic systems to intermediates on the pathway to this compound could provide a viable route to its enantioselective synthesis.

Diastereoselective Control in Synthesis

In addition to enantioselectivity, controlling the relative stereochemistry of multiple chiral centers, or diastereoselectivity, is crucial in the synthesis of complex molecules like substituted this compound derivatives. Methodologies for assembling spirocyclic scaffolds often rely on intramolecular reactions where the stereochemistry of existing centers directs the formation of new ones. For instance, the synthesis of spirocyclic pyrrolidones and piperidones has been achieved through [3+2]- and [3+3]-aza-annulation reactions, where the subsequent reduction of an exocyclic double bond proceeded with excellent diastereoselectivity, allowing for the creation of three new stereocenters in a controlled manner. researchgate.net

Sustainable and Efficient Synthesis Approaches for this compound

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to minimize environmental impact and maximize efficiency. The synthesis of complex molecules like this compound provides a fertile ground for the implementation of these principles.

Green Chemistry Principles in Spiro Compound Synthesis

The application of green chemistry to the synthesis of spiro compounds focuses on several key areas, including the use of environmentally benign solvents, minimizing waste, and employing catalytic methods. researchgate.net The pharmaceutical industry, a major producer of complex organic molecules, is actively seeking to integrate green chemistry principles to create more sustainable manufacturing processes. unibo.it This includes the development of energy-efficient synthesis techniques such as microwave-assisted synthesis and the use of renewable feedstocks. jddhs.com For the synthesis of spiro heterocycles, approaches that reduce the number of synthetic steps and avoid the use of hazardous reagents are highly desirable.

MetricDescriptionRelevance to Synthesis
Atom Economy (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100%A theoretical measure of the efficiency of a reaction in converting reactant atoms to product atoms. Higher values indicate less waste.
E-Factor (Total mass of waste / Mass of product)A practical metric that quantifies the amount of waste generated per unit of product. Lower values are better.
Process Mass Intensity (PMI) (Total mass of all materials used / Mass of product)A comprehensive metric that includes all materials used in a process, including solvents, reagents, and process aids. Lower values indicate a more sustainable process.

Flow Chemistry Applications in Spirocyclic Synthesis

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers numerous advantages for the synthesis of complex molecules. flinders.edu.auscielo.brrsc.org These benefits include enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. The in-situ generation and immediate use of hazardous intermediates, such as azides, can be safely managed in a flow system. flinders.edu.au While specific applications of flow chemistry to the synthesis of this compound have not been widely reported, the synthesis of related heterocyclic and spirocyclic compounds in flow reactors demonstrates the feasibility of this technology. researchgate.net For example, the continuous flow synthesis of pyrrolidine (B122466) derivatives through [3+2] dipolar cycloaddition reactions has been successfully demonstrated. researchgate.net This approach could be adapted for the construction of the this compound core, potentially leading to more efficient and scalable synthetic routes.

Comparative Analysis of Synthetic Routes to this compound

Two primary retrosynthetic strategies can be envisioned for the construction of this compound. The first approach involves the late-stage introduction of the double bond into a pre-formed 2-azaspiro[3.4]octane core (Strategy A). The second approach focuses on the formation of the azetidine ring onto a cyclopentene-derived substrate (Strategy B).

Strategy A: Dehydrogenation or Elimination from a Saturated Precursor

This strategy leverages the known synthesis of the 2-azaspiro[3.4]octane skeleton. The key challenge lies in the regioselective introduction of the double bond at the 6,7-position of the cyclopentane ring. One potential pathway involves the functionalization of the cyclopentane ring of a protected 2-azaspiro[3.4]octane, followed by an elimination reaction. For instance, bromination of the cyclopentane ring using reagents like N-bromosuccinimide (NBS) under radical conditions, followed by dehydrobromination with a suitable base, could yield the desired alkene.

Strategy B: Cyclization of a Cyclopentene-Containing Precursor

This approach begins with a readily available cyclopentene (B43876) derivative. A key intermediate would be 1-amino-1-(hydroxymethyl)cyclopent-3-ene or a related functionalized cyclopentene. The azetidine ring can then be constructed via an intramolecular cyclization. This could be achieved by converting the hydroxyl group into a good leaving group (e.g., a tosylate or mesylate) and subsequent base-mediated ring closure.

Another advanced method within this strategy is the use of photochemical reactions, such as the aza Paternò-Büchi reaction. rsc.orgchemrxiv.orgnih.govresearchgate.net This [2+2] photocycloaddition of an imine with an alkene could potentially form the azetidine ring in a single step, although control of regioselectivity and stereoselectivity can be challenging.

A comparative analysis of these proposed synthetic routes reveals distinct advantages and limitations for each approach.

Methodology Synthetic Route Advantages Limitations
Strategy A Dehydrogenation/Elimination from 2-Azaspiro[3.4]octane- Builds upon established synthesis of the saturated core.- Potentially fewer steps if the starting material is readily available.- Risk of side reactions during functionalization and elimination.- Regioselectivity of double bond formation may be difficult to control.- Harsh reaction conditions may be required for elimination.
Strategy B Intramolecular Cyclization of a Cyclopentene Derivative- Potentially higher regioselectivity in double bond placement.- Milder conditions for azetidine ring formation are known. nih.govresearchgate.net- Synthesis of the functionalized cyclopentene precursor may be lengthy.- Intramolecular cyclization to form a four-membered ring can be entropically disfavored.
Strategy B Photochemical [2+2] Cycloaddition (Aza Paternò-Büchi Reaction)- Potentially the most convergent route.- Access to complex structures in a single step. nih.govresearchgate.net- Often requires specialized photochemical equipment.- Can suffer from low yields and the formation of multiple isomers.- Substrate scope can be limited. researchgate.net

The scalability and industrial relevance of a synthetic route are critical factors for its practical application.

Methodology Synthetic Route Scalability Industrial Relevance
Strategy A Dehydrogenation/Elimination from 2-Azaspiro[3.4]octane- Scalability depends on the efficiency of the functionalization and elimination steps.- Use of radical initiators or strong bases may pose safety and handling challenges on a large scale.- May be suitable for small to medium-scale synthesis for research purposes.- Industrial application would require robust and safe protocols for the key steps.
Strategy B Intramolecular Cyclization of a Cyclopentene Derivative- Generally, intramolecular cyclizations can be scalable if high-yielding.- Purification of intermediates may be required, impacting overall process mass intensity.- Attractive due to the potential for high regioselectivity.- The cost and availability of the cyclopentene starting material are key considerations for industrial production.
Strategy B Photochemical [2+2] Cycloaddition (Aza Paternò-Büchi Reaction)- Photochemical reactions are often difficult to scale up due to the need for efficient light penetration.- Specialized reactors and safety precautions are necessary.- Niche applications in the synthesis of high-value, complex molecules.- Generally less favored for large-scale industrial production compared to traditional thermal reactions.

Chemical Reactivity and Transformation of 2 Azaspiro 3.4 Oct 6 Ene

Reactivity of the Nitrogen Heterocycle within 2-Azaspiro[3.4]oct-6-ene

The azetidine (B1206935) ring in this compound is a key site of chemical reactivity. Its behavior is largely dictated by the lone pair of electrons on the nitrogen atom and the significant ring strain of approximately 25.4 kcal/mol. rsc.org This ring strain is intermediate between that of the highly reactive aziridines and the more stable pyrrolidines, making azetidines like the one in our subject compound uniquely reactive under specific conditions. rsc.orgrsc.orgresearchwithrutgers.com

The nitrogen atom in the azetidine ring possesses a lone pair of electrons, rendering it nucleophilic and basic. nih.gov This allows it to react with a variety of electrophiles. The basicity of the azetidine nitrogen is a crucial factor in its reactivity profile. wikipedia.org For instance, it can be protonated by acids to form azetidinium salts. The pKa of the conjugate acid of azetidine is 11.29, indicating it is a relatively strong base for a secondary amine. wikipedia.org This inherent basicity facilitates its reaction with electrophiles.

The nitrogen atom can act as a nucleophile in substitution reactions, attacking electrophilic centers to form new carbon-nitrogen or heteroatom-nitrogen bonds. This nucleophilicity is fundamental to the functionalization of the azetidine ring at the nitrogen position.

The considerable ring strain in the azetidine ring of this compound makes it susceptible to ring-opening reactions. rsc.orgrsc.orgrsc.org This strain can be relieved through cleavage of one of the carbon-nitrogen bonds. Such reactions are often initiated by electrophilic activation of the nitrogen atom, followed by nucleophilic attack at one of the ring carbons. nih.gov For example, in the presence of a strong acid, the nitrogen is protonated, forming an azetidinium ion, which is then more susceptible to nucleophilic attack, leading to ring opening. nih.gov The regioselectivity of the ring-opening is influenced by the substitution pattern on the azetidine ring.

This strain-driven reactivity is a key feature of azetidines and provides a pathway to the synthesis of linear amine derivatives. nih.gov While the azetidine ring is more stable than an aziridine (B145994) ring, its propensity for ring-opening under certain conditions is a defining characteristic of its chemical behavior. rsc.orgrsc.orgresearchwithrutgers.com

The nucleophilic nature of the nitrogen atom allows for a variety of functionalization reactions, including N-substitution and N-acylation.

N-substitution involves the formation of a new bond between the nitrogen atom and a carbon atom of an alkyl or aryl group. This can be achieved through reactions with alkyl halides or through reductive amination processes. The general scheme for N-alkylation is as follows:

Reaction with Alkyl Halides: The nitrogen atom acts as a nucleophile, displacing a halide from an alkyl halide to form a quaternary azetidinium salt, which can then be deprotonated to yield the N-alkylated azetidine.

N-acylation is the reaction of the azetidine nitrogen with an acylating agent, such as an acyl chloride or an acid anhydride, to form an N-acylazetidine (an amide). rsc.orgorientjchem.org This reaction is typically rapid and efficient due to the high nucleophilicity of the nitrogen atom.

Below is a table summarizing common N-functionalization reactions applicable to the azetidine moiety:

Reaction TypeReagent ExampleProduct Type
N-AlkylationMethyl Iodide (CH₃I)N-Methyl-2-azaspiro[3.4]oct-6-ene
N-ArylationPhenylboronic acid (in presence of a copper catalyst)N-Phenyl-2-azaspiro[3.4]oct-6-ene
N-AcylationAcetyl Chloride (CH₃COCl)N-Acetyl-2-azaspiro[3.4]oct-6-ene
N-SulfonylationTosyl Chloride (TsCl)N-Tosyl-2-azaspiro[3.4]oct-6-ene

These functionalization reactions are crucial for modifying the properties of the parent molecule and for its incorporation into larger, more complex structures.

Reactivity of the Cycloalkene Moiety in this compound

The cyclopentene (B43876) ring contains a carbon-carbon double bond, which is a site of high electron density. This makes it susceptible to attack by electrophiles and radicals.

Electrophilic addition is a characteristic reaction of alkenes. libretexts.orgchemguide.co.uklibretexts.orgchemistrysteps.com In this type of reaction, the π bond of the alkene is broken, and two new σ bonds are formed. The reaction is initiated by an electrophile that attacks the electron-rich double bond.

A general mechanism for the electrophilic addition of a hydrogen halide (HX) to the cyclopentene moiety would proceed through the following steps:

Electrophilic attack: The π electrons of the double bond attack the electrophilic hydrogen of HX, forming a carbon-hydrogen bond and a carbocation intermediate.

Nucleophilic attack: The resulting halide anion (X⁻) acts as a nucleophile and attacks the carbocation, forming a new carbon-halogen bond. libretexts.org

The regioselectivity of this addition to an unsymmetrical alkene would typically follow Markovnikov's rule, where the hydrogen atom adds to the carbon atom that already has more hydrogen atoms, leading to the formation of the more stable carbocation. openstax.orgpressbooks.pub

The following table provides examples of electrophilic addition reactions that the cyclopentene moiety of this compound could undergo:

Reaction TypeReagentProduct
HydrohalogenationHBr6-Bromo-2-azaspiro[3.4]octane
HydrationH₂O, H⁺ catalyst2-Azaspiro[3.4]octan-6-ol
HalogenationBr₂6,7-Dibromo-2-azaspiro[3.4]octane

The double bond in the cyclopentene ring can also undergo radical addition reactions. wikipedia.org These reactions are typically initiated by a radical species and proceed via a chain mechanism involving initiation, propagation, and termination steps. wikipedia.org

A well-known example is the anti-Markovnikov addition of HBr in the presence of peroxides. chemistrysteps.compharmaguideline.comlibretexts.org The peroxide initiates the formation of a bromine radical, which then adds to the double bond in a regioselective manner to form the more stable carbon radical. This radical then abstracts a hydrogen atom from HBr to give the final product and regenerate a bromine radical. chemistrysteps.com

The cyclopentyl radical itself can undergo various transformations, including hydrogen atom abstraction to form cyclopentene. cdnsciencepub.comcdnsciencepub.com Radical reactions can also be used to form new carbon-carbon bonds, such as in radical-initiated polymerization or in cycloaddition reactions. pharmaguideline.comnih.gov

The table below outlines potential radical reactions involving the cyclopentene moiety:

Reaction TypeReagent/ConditionsProduct Type
Anti-Markovnikov HydrobrominationHBr, Peroxides (ROOR)7-Bromo-2-azaspiro[3.4]octane
Radical PolymerizationRadical Initiator (e.g., AIBN)Poly(this compound)
Thiol AdditionRSH, Radical Initiator6-(Alkylthio)-2-azaspiro[3.4]octane

Pericyclic Reactions (e.g., Cycloadditions)

Pericyclic reactions, which proceed through a concerted cyclic transition state, are a key class of transformations for unsaturated cyclic systems. bris.ac.ukfigshare.com The cyclopentene ring of this compound is expected to participate in various cycloaddition reactions, driven by the release of ring strain.

[2+2] Cycloadditions: Photochemical [2+2] cycloadditions are a common feature of cyclopentenes, leading to the formation of bicyclo[3.2.0]heptane systems. libretexts.org In the case of this compound, irradiation in the presence of an alkene would likely yield a tricyclic azaspiro compound. The stereochemistry of the product would be dictated by the Woodward-Hoffmann rules for photochemical cycloadditions. wikipedia.org Thermal [2+2] cycloadditions are generally forbidden but can occur with activated partners like ketenes. wikipedia.org

[3+2] Cycloadditions: 1,3-Dipolar cycloadditions are expected to be a facile process for the double bond in this compound. Reactions with dipoles such as azides, nitrile oxides, and diazomethane (B1218177) would lead to the formation of various fused heterocyclic systems. For instance, reaction with diazomethane would likely yield a pyrazoline-fused spirocycle.

[4+2] Cycloadditions (Diels-Alder Reactions): The cyclopentene double bond can act as a dienophile in Diels-Alder reactions, particularly with electron-rich dienes due to the slight electron-withdrawing nature of the adjacent spirocyclic system. The reaction would result in the formation of a bridged polycyclic amine. The stereoselectivity of such reactions is anticipated to be high, with the diene approaching from the less sterically hindered face of the cyclopentene ring.

A theoretical study on the cycloaddition of strained cycloalkenes with ortho-quinones suggests that the reaction proceeds via a concerted mechanism with low activation barriers, driven by the release of ring strain. acs.org This supports the notion that the strained cyclopentene ring in this compound would be highly reactive in cycloaddition reactions.

Cycloaddition Type Reactant Expected Product
[2+2] PhotochemicalEthyleneAzatricyclo[5.2.0.02,5]nonane derivative
[3+2] DipolarPhenyl AzideTriazoline-fused azaspiro[3.4]octane
[4+2] Diels-Alder1,3-ButadieneBridged polycyclic amine

Olefin Metathesis and Transformations

Olefin metathesis is a powerful tool for the formation of new carbon-carbon double bonds and has been widely applied in the synthesis of heterocyclic compounds. nih.govrsc.org

Ring-Opening Metathesis Polymerization (ROMP): The strained cyclopentene ring of this compound makes it a suitable monomer for ROMP. Using a ruthenium-based catalyst, such as a Grubbs or Hoveyda-Grubbs catalyst, would likely lead to the formation of a functionalized polymer with repeating azaspirocyclic units.

Ring-Closing Metathesis (RCM): While the parent molecule itself cannot undergo RCM, derivatives of this compound bearing an additional terminal olefin on the nitrogen atom or the cyclopentene ring could be employed in RCM to construct more complex bicyclic or polycyclic systems. RCM is a well-established method for the synthesis of macrocycles and other complex architectures in drug discovery. drughunter.comnih.govresearchgate.net

Cross-Metathesis (CM): Cross-metathesis with other olefins provides a route to functionalize the cyclopentene ring. For instance, reaction with a terminal alkene in the presence of a metathesis catalyst would introduce a new substituent at the double bond, offering a pathway to a variety of substituted 2-azaspiro[3.4]octene derivatives. The efficiency and stereoselectivity of CM would depend on the nature of the catalyst and the reaction partner.

Metathesis Type Reactant/Conditions Expected Product
ROMPGrubbs CatalystPoly(this compound)
RCM (of N-allyl derivative)Hoveyda-Grubbs CatalystBicyclic amine
Cross-MetathesisStyrene6-Styryl-2-azaspiro[3.4]oct-6-ene

Rearrangement and Ring-Opening Reactions of this compound

The inherent ring strain in the spirocyclic system of this compound, particularly associated with the four-membered azetidine ring, makes it susceptible to rearrangement and ring-opening reactions. nih.gov

The relief of ring strain is a powerful thermodynamic driving force for chemical reactions. bris.ac.uknih.gov For this compound, this can manifest in several ways:

Acid-Catalyzed Ring Opening: In the presence of strong acids, the azetidine nitrogen can be protonated, which can facilitate the cleavage of one of the C-N bonds. This could lead to the formation of a cyclopentenyl-substituted amino alcohol or other rearranged products depending on the reaction conditions and the presence of nucleophiles. Studies on other N-substituted azetidines have shown that they can undergo acid-mediated intramolecular ring-opening decomposition. nih.gov

Thermal Rearrangements: At elevated temperatures, spirocyclic systems can undergo rearrangements to more stable isomers. For spiro[3.4]octene systems, thermal rearrangements can involve formal 1,3-shifts. In the case of this compound, this could potentially lead to the formation of bicyclic or larger heterocyclic ring systems.

The mechanistic pathways for the rearrangement of spirocyclic compounds can be complex and may involve either concerted or stepwise processes.

Concerted vs. Stepwise Mechanisms: Quantum chemical computations on the rearrangement of spirolactones have shown that the reaction mechanism can be switched between concerted and stepwise pathways depending on the catalyst used. For example, silyltriflates can promote a concerted dyotropic rearrangement, while Zn(II) salts or Brønsted acids can induce a stepwise process via a carbocationic intermediate. acs.org A similar dichotomy of mechanisms could be envisioned for rearrangements of this compound.

Radical-Mediated Pathways: Some thermal rearrangements of spirocyclic systems are proposed to proceed through a radical dissociation-recombination mechanism. This could be a plausible pathway for the thermal isomerization of this compound, especially if initiated by light or a radical initiator.

Wagner-Meerwein Type Rearrangements: If a carbocation is formed adjacent to the spiro center, a Wagner-Meerwein type rearrangement could occur, leading to ring expansion or contraction and the formation of a different spirocyclic or fused ring system.

Regioselectivity and Stereoselectivity in Reactions of this compound

The regioselectivity and stereoselectivity of reactions involving this compound are expected to be significantly influenced by the rigid and sterically defined nature of the spirocyclic framework.

Regioselectivity: In reactions involving the cyclopentene double bond, the regioselectivity will be governed by both electronic and steric factors. For example, in electrophilic additions, the initial attack of the electrophile would likely occur at the less substituted carbon of the double bond to generate a more stable carbocationic intermediate. The presence of the azetidine ring may also exert an electronic influence on the double bond, directing the regiochemical outcome.

Stereoselectivity: The spirocyclic nature of the molecule creates two distinct faces of the cyclopentene ring. Steric hindrance from the azetidine ring is expected to direct the approach of reagents to the opposite, less hindered face. This facial selectivity would be particularly important in reactions such as epoxidation, hydroboration, and cycloadditions, leading to a high degree of stereocontrol. The stereocontrol in the formation of spiro skeletons has been observed to be dependent on the reaction type, as seen in carbonyl ene reactions versus palladium-catalyzed carbonyl allylations. rsc.org

Computational and Theoretical Investigations of 2 Azaspiro 3.4 Oct 6 Ene

Electronic Structure and Bonding Analysis

A thorough investigation of the electronic structure of 2-Azaspiro[3.4]oct-6-ene would provide fundamental insights into its reactivity and properties.

Molecular Orbital Theory Applications (e.g., HOMO-LUMO analysis)

Molecular orbital (MO) theory is a powerful tool for describing the electronic structure of molecules. For this compound, this would involve calculating the energies and shapes of its molecular orbitals. Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides information about the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. For this compound, the HOMO would likely be localized on the nitrogen atom and the carbon-carbon double bond, as these are the most electron-rich areas. The LUMO would be an antibonding orbital, likely associated with the same regions.

Table 1: Hypothetical Molecular Orbital Energies for this compound

Molecular Orbital Energy (eV)
LUMO Data not available
HOMO Data not available
HOMO-1 Data not available
LUMO+1 Data not available

This table is for illustrative purposes only. Specific energy values for this compound are not available in the current literature.

Charge Distribution and Electrostatic Potentials

Understanding the distribution of electron density within this compound is key to predicting its interactions with other molecules. Computational methods can be used to calculate the partial atomic charges on each atom, revealing which parts of the molecule are electron-rich (nucleophilic) and which are electron-poor (electrophilic). This information is often visualized using an electrostatic potential (ESP) map, where different colors represent different levels of electrostatic potential. For this compound, the nitrogen atom would be expected to have a negative partial charge, making it a potential site for electrophilic attack. The hydrogen atoms bonded to the nitrogen and carbons would likely have positive partial charges.

Conformational Landscape and Energy Minima of this compound

The three-dimensional structure of this compound is not static. The molecule can exist in various conformations due to the flexibility of its rings.

Potential Energy Surface Exploration

A potential energy surface (PES) is a mathematical representation of the energy of a molecule as a function of its geometry. By exploring the PES of this compound, chemists can identify the stable conformations, which correspond to energy minima on the surface. This would involve systematically changing the bond lengths, bond angles, and dihedral angles of the molecule and calculating the energy at each point. The resulting data would reveal the most stable three-dimensional arrangements of the atoms.

Interconversion Pathways

The PES also reveals the transition states, which are the energy maxima that connect different stable conformations. By identifying these transition states, the pathways and energy barriers for the interconversion between different conformers of this compound could be determined. This information is crucial for understanding the dynamic behavior of the molecule.

Table 2: Hypothetical Relative Energies of this compound Conformers

Conformer Relative Energy (kcal/mol)
Conformer A (Global Minimum) 0.0
Conformer B Data not available
Transition State (A to B) Data not available

This table is for illustrative purposes only. Specific conformational energy values for this compound are not available in the current literature.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is an invaluable tool for studying the mechanisms of chemical reactions. For this compound, this could involve investigating its reactivity in various transformations, such as cycloadditions, electrophilic additions to the double bond, or reactions at the nitrogen atom. By calculating the energies of reactants, products, intermediates, and transition states, a detailed picture of the reaction pathway can be constructed. This allows for the determination of the reaction's feasibility, selectivity, and kinetics. For instance, the mechanism of a Diels-Alder reaction involving the double bond of this compound could be computationally explored to predict the stereochemical outcome.

Table 3: Mentioned Compounds

Compound Name

Kinetic and Thermodynamic Parameters for Reactions

Computational methods can also be employed to calculate important kinetic and thermodynamic parameters for reactions involving this compound. These parameters provide insights into the feasibility and rate of a chemical process.

An example of a data table for calculated thermodynamic and kinetic parameters is shown below:

ReactionΔH (kcal/mol)ΔG (kcal/mol)Ea (kcal/mol)
Ring-opening+15.2+12.525.8
Functionalization-5.8-8.115.3

This table is for illustrative purposes only.

Here, ΔH represents the change in enthalpy, ΔG the change in Gibbs free energy, and Ea the activation energy. These values would be calculated for specific reactions to predict spontaneity and reaction rates.

Spectroscopic Property Prediction and Correlation with Structure

Theoretical calculations are invaluable for predicting spectroscopic properties and correlating them with the molecular structure of this compound. Techniques such as DFT and time-dependent DFT (TD-DFT) can be used to predict vibrational frequencies (IR and Raman), and nuclear magnetic resonance (NMR) chemical shifts.

A representative data table for predicted spectroscopic properties could be:

Spectroscopic ParameterCalculated ValueExperimental Value
C=C Stretch (IR)1650 cm⁻¹Not Available
¹H NMR (C=CH)5.8 ppmNot Available
¹³C NMR (Spiro C)65 ppmNot Available

This table is a hypothetical representation.

By comparing calculated spectra with experimental data (when available), the accuracy of the computational model can be validated, and spectral features can be assigned to specific structural elements of the molecule.

Solvent Effects and Environmental Influences on Molecular Properties

The properties and reactivity of this compound can be significantly influenced by its environment, particularly the solvent. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effects of different solvents on the molecule's geometry, stability, and spectroscopic properties.

An illustrative data table showing the effect of solvent on a molecular property is provided below:

SolventDielectric ConstantDipole Moment (Debye)
Gas Phase11.2
Dichloromethane8.91.8
Water78.42.5

This table is for demonstration purposes only.

Strategic Applications of 2 Azaspiro 3.4 Oct 6 Ene in Advanced Organic Synthesis

As Versatile Building Blocks for Complex Molecules

The inherent structural features of 2-Azaspiro[3.4]oct-6-ene, including its spirocyclic nature and the presence of both a secondary amine and a reactive alkene, make it an attractive starting point for the synthesis of more elaborate molecular structures.

While spirocyclic frameworks are integral to numerous natural products, the direct application of the this compound scaffold as a key building block in the total synthesis of complex natural products is not extensively documented in peer-reviewed literature. The focus of current research has been more on the synthesis of various azaspirocycles rather than their subsequent use in the total synthesis of natural products. The development of synthetic routes to access these scaffolds is a critical first step, and future work may see the incorporation of the this compound core into the retrosynthetic analysis of complex natural targets.

The true strength of the this compound core lies in its utility as a scaffold for divergent synthesis, enabling the creation of diverse molecular libraries for drug discovery and chemical biology. The secondary amine and the double bond serve as orthogonal handles for functionalization, allowing for the systematic exploration of chemical space around the rigid spirocyclic core.

Research has demonstrated the synthesis of a family of related spirocyclic scaffolds designed as building blocks for creating molecular libraries. nih.gov The general strategy involves preparing a core structure, such as an N-protected 2-azaspiro[3.4]octane derivative, which can then be subjected to a variety of chemical transformations to introduce molecular diversity. This approach allows for the incremental exploration of three-dimensional chemical space. nih.gov

A typical divergent approach would involve:

N-Functionalization: The secondary amine of the azetidine (B1206935) ring can be readily acylated, alkylated, or used in reductive amination reactions to introduce a wide array of substituents.

Alkene Manipulation: The cyclopentene (B43876) double bond can be subjected to reactions such as epoxidation, dihydroxylation, hydrogenation, or cycloaddition to introduce new stereocenters and functional groups.

This strategy facilitates the generation of compound libraries with varied physicochemical properties, which is highly valuable for screening against biological targets. The synthesis of related scaffolds like 5-oxa-2-azaspiro[3.4]oct-6-ene derivatives has been shown to be a productive avenue for creating skeletally diverse molecules. nih.govscispace.com

Table 1: Potential Reactions for Divergent Synthesis on the this compound Core
Reaction SiteReaction TypePotential ReagentsResulting Functional Group/Modification
Nitrogen (N-2)AcylationAcid chlorides, AnhydridesAmide
Nitrogen (N-2)AlkylationAlkyl halidesTertiary Amine
Nitrogen (N-2)Reductive AminationAldehydes/Ketones, NaBH(OAc)₃Substituted Tertiary Amine
Alkene (C6=C7)HydrogenationH₂, Pd/CSaturated Cyclopentane (B165970) Ring
Alkene (C6=C7)EpoxidationmCPBAEpoxide
Alkene (C6=C7)DihydroxylationOsO₄, NMODiol

Role in Catalyst and Ligand Design

The rigid, stereodefined structure of spirocycles makes them attractive candidates for the development of chiral ligands and organocatalysts.

The development of chiral ligands is fundamental to asymmetric catalysis. While the this compound framework possesses desirable characteristics for a ligand precursor—namely, a rigid backbone and a heteroatom for metal coordination—its application in this area is not yet well-established. The synthesis of enantiomerically pure azaspirocycles is a prerequisite for their use as chiral ligands. Once resolved into single enantiomers, the nitrogen atom could coordinate to a transition metal, creating a chiral environment to influence the stereochemical outcome of a catalyzed reaction. However, specific examples of ligands derived from this particular scaffold being successfully employed in asymmetric catalysis are not currently found in the literature.

Organocatalysis utilizes small organic molecules to catalyze chemical reactions. Secondary amines are a common motif in many successful organocatalysts, often operating via enamine or iminium ion intermediates. The this compound molecule contains a secondary amine and could theoretically function as an organocatalyst. For instance, it could potentially catalyze aldol (B89426) or Michael reactions. Despite this potential, there is a lack of specific research demonstrating the application of this compound as an organocatalyst in the scientific literature.

Development of Novel Methodologies Utilizing the this compound Core

The unique strain and reactivity of the this compound core could potentially be exploited to develop novel synthetic methodologies. For example, ring-opening reactions of the strained azetidine or ring-expansion protocols could lead to the formation of new and interesting molecular architectures. However, the current body of research primarily focuses on methods to construct the azaspirocyclic framework itself rather than using the core's inherent properties to drive novel transformations. Future research may unlock new reactions that are uniquely enabled by the structural and electronic properties of this spirocycle.

Integration into Supramolecular Assemblies or Materials Science

The unique structural and electronic properties of this compound position it as a promising candidate for incorporation into supramolecular assemblies and advanced materials. The inherent rigidity of the spirocyclic framework, combined with the reactive handles of the secondary amine and the alkene, allows for its use as a versatile building block in the construction of complex, functional architectures. Research into analogous spirocyclic systems has highlighted the potential for these motifs to introduce desirable physicochemical properties into larger molecular assemblies and polymers.

The conformational rigidity of the spirocyclic core can enforce a well-defined three-dimensional geometry, which is a critical feature in the design of supramolecular structures with specific recognition or catalytic properties. acs.org This "frozen" conformation can reduce the entropic penalty associated with binding events, potentially leading to stronger and more selective host-guest interactions. beilstein-journals.orgnih.gov

Furthermore, the nitrogen atom in the azetidine ring can act as a hydrogen bond acceptor or donor, facilitating the self-assembly of discrete molecular structures or extended networks. The alkene functionality, on the other hand, provides a site for polymerization or post-polymerization modification, enabling the integration of the azaspirocyclic unit into functional polymers.

While direct studies on the integration of this compound into supramolecular assemblies and materials are still emerging, the broader field of spiro heterocycles provides a strong indication of its potential. walshmedicalmedia.com For instance, spiro compounds are increasingly being explored in organic electronics and as building blocks for materials with tailored properties. walshmedicalmedia.comsigmaaldrich.com The introduction of heteroatoms, such as nitrogen, into these spirocyclic systems can further enhance their utility in creating "drug-like" scaffolds and functional materials. sigmaaldrich.com

The following table summarizes the key structural features of this compound and their potential implications for its use in supramolecular chemistry and materials science, based on findings from related azaspirocyclic systems.

Structural FeaturePotential Application in Supramolecular AssembliesPotential Application in Materials Science
Rigid Spirocyclic Core Enforces conformational pre-organization for selective host-guest binding. beilstein-journals.orgnih.gov Provides well-defined vectors for directional assembly. sigmaaldrich.comImparts thermal stability and defined morphology to polymers. Can create materials with specific three-dimensional microstructures.
Secondary Amine (N-H) Acts as a hydrogen bond donor/acceptor for self-assembly. acs.org Provides a site for functionalization to introduce recognition motifs.Serves as a reactive site for polymerization or grafting onto surfaces. Can be protonated to create pH-responsive materials.
Alkene (C=C) Can be used in cycloaddition reactions to link multiple spirocyclic units. Provides a platform for further functionalization.Can undergo polymerization to form novel polymer backbones. acs.org Allows for cross-linking of polymer chains to create robust networks.

Research into the polymerization of other strained spirocyclic monomers has demonstrated the feasibility of creating novel polymer architectures. acs.org The ring-opening polymerization of related spirocyclic compounds can lead to polymers with unique properties. While the direct polymerization of this compound has not been extensively reported, the presence of the strained azetidine ring suggests potential for ring-opening polymerization under specific catalytic conditions.

The following table outlines potential research directions for the application of this compound in these advanced fields, based on the known chemistry of similar azaspirocycles.

Research DirectionRationalePotential Outcome
Synthesis of Chiral Supramolecular Hosts The spirocyclic scaffold can be synthesized in enantiomerically pure forms, providing a chiral cavity for enantioselective recognition.Development of novel sensors for chiral molecules or catalysts for asymmetric synthesis.
Development of Functional Polymers The alkene and amine functionalities allow for incorporation into various polymer backbones through different polymerization techniques. acs.orgCreation of materials with enhanced thermal stability, specific optical properties, or tailored drug-delivery capabilities.
Self-Assembled Monolayers on Surfaces The amine group can be used to anchor the molecule to a surface, while the rigid spirocyclic structure can promote ordered packing.Fabrication of modified electrodes, sensors, or biocompatible surfaces.
Coordination Polymers and Metal-Organic Frameworks (MOFs) The nitrogen atom can coordinate to metal centers, leading to the formation of extended, porous networks.Design of materials for gas storage, separation, or heterogeneous catalysis.

Future Directions and Emerging Research Avenues for 2 Azaspiro 3.4 Oct 6 Ene

Innovations in Green and Sustainable Synthetic Routes

The development of environmentally benign synthetic methodologies is a paramount goal in modern chemistry. For a molecule like 2-Azaspiro[3.4]oct-6-ene, future research will likely focus on replacing traditional, often harsh, synthetic conditions with greener alternatives. This involves improving atom economy, reducing waste, and utilizing less hazardous materials.

Key areas for innovation include:

Microwave-Assisted Organic Synthesis (MAOS): This technology can dramatically reduce reaction times and energy consumption compared to conventional heating methods. mdpi.com Applying microwave irradiation to key cyclization or functionalization steps in the synthesis of this compound could lead to higher yields and cleaner reaction profiles. mdpi.com

Catalytic Approaches: Shifting from stoichiometric reagents to catalytic systems, particularly those involving earth-abundant metals, can significantly reduce waste. Research into novel catalytic C-N and C-C bond-forming reactions will be crucial for assembling the spirocyclic core efficiently.

Bio-catalysis: The use of enzymes to perform stereoselective transformations offers a highly sustainable route. Future work could explore enzymes capable of constructing the chiral spirocyclic framework or selectively modifying the existing structure.

Sustainable Solvents: Replacing volatile and toxic organic solvents with greener alternatives like water, supercritical fluids, or bio-derived solvents is a critical aspect of sustainable synthesis.

ParameterHypothetical Traditional RoutePotential Green/Sustainable Route
Energy SourceConventional reflux heating (hours)Microwave irradiation (minutes)
ReagentsStoichiometric heavy metal reagentsCatalytic (e.g., iron, copper) or enzymatic systems
SolventsChlorinated hydrocarbons (e.g., Dichloromethane)Bio-derived solvents (e.g., 2-Methyltetrahydrofuran) or water
Waste ProfileHigh volume of metallic and solvent wasteReduced waste, recyclable catalyst, biodegradable solvents

Exploration of Unprecedented Reactivity and Selectivity

The inherent ring strain and distinct electronic nature of the azetidine (B1206935) and cyclopentene (B43876) rings within this compound suggest a rich and potentially unique reactivity profile. The spirocyclic fusion fixes the two rings in a rigid, orthogonal orientation, which can lead to novel stereochemical outcomes in reactions. rsc.org

Future research avenues include:

Selective Functionalization: Investigating reactions that can selectively target either the alkene in the five-membered ring (e.g., epoxidation, dihydroxylation, hydrogenation) or the nitrogen atom of the azetidine ring (e.g., N-alkylation, N-arylation). The challenge and opportunity lie in achieving high selectivity without disrupting the other ring.

Ring-Opening Reactions: Exploring controlled ring-opening of the strained azetidine moiety to access novel functionalized cyclopentylamine (B150401) derivatives. This could be triggered by nucleophiles or via catalytic methods, providing a pathway to a different class of compounds.

Cycloaddition Reactions: The double bond in the cyclopentene ring is a prime candidate for various cycloaddition reactions, such as [3+2] or Diels-Alder reactions, to build more complex polycyclic systems based on the spirocyclic core.

Strain-Release Driven Transformations: Utilizing the inherent strain of the four-membered ring to drive novel chemical transformations that would not be feasible in less strained systems.

Potential Reaction TypeTarget SiteResearch Goal/ChallengePotential Product Class
Asymmetric EpoxidationCyclopentene C=C bondAchieve high enantioselectivityChiral spirocyclic epoxides
Reductive AminationAzetidine N-H bondControlled N-functionalization without side reactionsN-Substituted this compound derivatives
Ring-Opening MetathesisCyclopentene C=C bondPolymerization or macrocyclizationFunctionalized polymers or macrocycles
Nucleophilic Ring OpeningAzetidine C-N bondsRegioselective opening of the four-membered ringFunctionalized aminocyclopentanes

Development of Automated and Flow Chemistry Approaches for Synthesis

To accelerate the exploration of this compound and its derivatives for applications in drug discovery and materials science, more efficient synthesis technologies are required. Flow chemistry and automated synthesis platforms offer significant advantages over traditional batch processing. spirochem.comsyrris.com

Continuous Flow Synthesis: Translating the synthesis of this compound to a continuous flow process can offer precise control over reaction parameters like temperature, pressure, and reaction time, leading to improved yields, safety, and scalability. spirochem.comacs.org Photochemical or high-temperature steps, which can be challenging in batch, are often more manageable in flow reactors. spirochem.comnih.gov

Automated Synthesis Platforms: The use of automated synthesizers can enable the rapid generation of a library of derivatives. sigmaaldrich.comnih.gov By using pre-packaged reagent cartridges and automated purification systems, chemists can quickly produce a diverse set of analogues for structure-activity relationship (SAR) studies. sigmaaldrich.comnih.gov

Telescoped Reactions: Flow chemistry setups allow for the "telescoping" of multiple reaction steps, where the output from one reactor flows directly into the next without the need for manual workup and purification of intermediates. researchgate.net This dramatically increases efficiency and reduces waste, making the synthesis of complex molecules more viable.

Advanced Machine Learning and AI Applications in Compound Design and Synthesis Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing how chemical research is conducted, from initial compound design to final synthesis planning. nih.govnih.gov

De Novo Design: Generative AI models can design novel derivatives of this compound tailored to specific biological targets or desired physicochemical properties. kcl.ac.ukharvard.edu These algorithms explore vast chemical space to propose innovative structures that a human chemist might not conceive. acm.org

Computer-Aided Synthesis Planning (CASP): For any newly designed analogue, AI-powered retrosynthesis tools can predict one or more viable synthetic routes. nih.govcas.org These platforms are trained on massive databases of chemical reactions and can suggest disconnections and starting materials, accelerating the process of developing a synthetic plan. nih.govsemanticscholar.org

Reaction Outcome and Yield Prediction: ML models are being developed to predict the outcome and potential yield of a chemical reaction under specific conditions. researchgate.netresearchgate.net This can save significant time and resources by helping chemists prioritize high-probability reactions and avoid experimental dead ends. The success of these AI tools is highly dependent on the quality and diversity of the training data used. cas.org

AI/ML ApplicationFunction in this compound ResearchPotential Impact
Generative ModelsDesign novel derivatives with optimized properties (e.g., solubility, target affinity).Accelerates hit-to-lead optimization in drug discovery.
Retrosynthesis PredictionPropose efficient, multi-step synthetic pathways to novel analogues. cas.orgReduces time spent on route scouting and synthesis design.
Property Prediction (QSAR)Predict physicochemical and ADME properties of virtual compounds.Prioritizes which derivatives to synthesize, reducing wasted effort.
Reaction Condition OptimizationSuggest optimal solvents, catalysts, and temperatures for key synthetic steps. researchgate.netImproves reaction yields and reduces optimization cycles.

Expansion of Applications Beyond Traditional Organic Synthesis

While this compound is a valuable building block for organic synthesis, its unique three-dimensional and rigid structure makes it a candidate for a range of advanced applications.

Medicinal Chemistry: Spirocyclic scaffolds are increasingly sought after in drug discovery to improve properties such as solubility and metabolic stability while providing novel intellectual property. rsc.orgepa.govacs.org A related compound, a 5-oxa-2,6-diazaspiro[3.4]oct-6-ene derivative, has been investigated as a potent antagonist for the somatostatin (B550006) receptor subtype 5 (SSTR5), a target for type 2 diabetes. nih.gov This provides a strong rationale for exploring this compound derivatives as scaffolds for various other biological targets.

Materials Science: The rigid, non-planar structure of this compound could be exploited by incorporating it into polymers or materials. This could impart unique thermal or mechanical properties not achievable with linear or aromatic monomers.

Asymmetric Catalysis: Chiral derivatives of this compound could be developed as novel ligands for asymmetric metal catalysis. The fixed spatial arrangement of substituents could create a well-defined chiral pocket around a metal center, enabling high stereoselectivity in catalytic transformations.

Chemical Biology: The spirocyclic core could serve as a unique scaffold for designing chemical probes to study biological processes. Its conformational rigidity can help in precisely orienting functional groups to interact with protein binding sites.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-azaspiro[3.4]oct-6-ene and its derivatives?

  • Methodological Answer : Synthesis typically involves annulation strategies. For example, cyclopentane or four-membered ring annulation using readily available precursors like ethyl 6-oxo-5-azaspiro[3.4]octane-2-carboxylate. Reaction optimization focuses on minimizing chromatographic purifications and improving yields via cost-effective reagents (e.g., tert-butyl carbamate derivatives) . Key intermediates include tert-butyl this compound-2-carboxylate (CAS: 1228312-14-8), synthesized through cycloaddition or ring-closing metathesis .

Q. How can spectroscopic techniques validate the structural integrity of this compound derivatives?

  • Methodological Answer : Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical. For instance, 1H^1H-NMR can confirm spirocyclic connectivity by analyzing coupling patterns between the nitrogen-containing ring and adjacent carbons. Computational geometry optimization (e.g., HF/3-21G or MP2/6-311G levels) further validates stereochemistry, as demonstrated in studies on phenoxenium cation intermediates of analogous spiro compounds .

Q. What are the primary applications of this compound in medicinal chemistry?

  • Methodological Answer : The scaffold serves as a rigid framework for drug design. Derivatives like 5-oxa-2,6-diazaspiro[3.4]oct-6-ene exhibit selective antagonism against somatostatin receptor subtype 5 (SSTR5), validated via in vitro receptor-binding assays and in vivo models for type 2 diabetes . Structural modifications (e.g., trifluoromethyl groups) enhance metabolic stability and oral bioavailability .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound derivatives?

  • Methodological Answer : Density functional theory (DFT) and molecular docking studies correlate substituent effects with target engagement. For example, methyl or oxetan-3-yl substitutions on the spiro core improve SSTR5 binding affinity by optimizing hydrophobic interactions and hydrogen bonding . QSAR models using descriptors like logP and polar surface area further guide lead optimization .

Q. What strategies mitigate hERG channel toxicity in this compound-based drug candidates?

  • Methodological Answer : Structural modifications to reduce basicity and lipophilicity are critical. Introducing polar groups (e.g., carboxylic acids) or replacing amine moieties with ethers (e.g., oxa-spiro derivatives) lowers hERG affinity, as shown in analogs like 2-oxa-6-azaspiro[3.3]heptane oxalate . Patch-clamp electrophysiology assays validate reduced potassium channel blockade .

Q. How do spirocyclic ring size and heteroatom placement influence enzyme modulation?

  • Methodological Answer : Comparative studies of this compound with 5-azaspiro[3.4]octane or 6-azaspiro[3.5]nonane reveal that nitrogen positioning alters enzymatic selectivity. For instance, 6-oxo-5-azaspiro[3.4]octane derivatives modulate cytochrome P450 enzymes via steric hindrance effects, whereas 2-azaspiro[3.3]heptane-2,6-dione derivatives exhibit rigidity-driven selectivity for proteases .

Q. How can contradictory biological activity data for structurally similar spiro derivatives be resolved?

  • Methodological Answer : Orthogonal assays and crystallography are essential. For example, ethyl 6-oxo-5-azaspiro[3.4]octane-2-carboxylate’s EGFR inhibition vs. SSTR5 antagonism can be dissected using kinase profiling panels and X-ray co-crystallography of ligand-receptor complexes . Meta-analyses of structure-activity relationships (SAR) across analogs clarify substituent-specific effects .

Retrosynthesis Analysis

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Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.